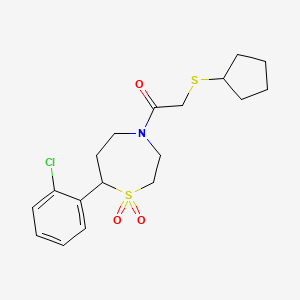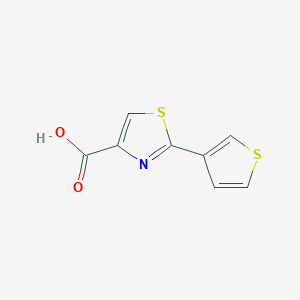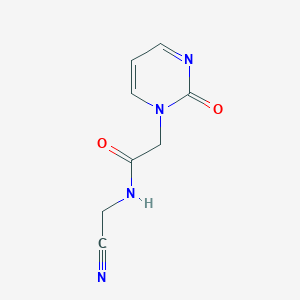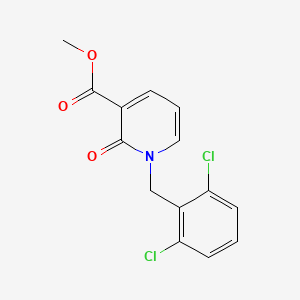![molecular formula C7H5NO5S2 B2549662 4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid CAS No. 731802-17-8](/img/structure/B2549662.png)
4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-methyl-1,1,3-trioxo-2H,3H-1lambda^6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is a thiazole derivative, a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen atoms within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of thioamides with α-haloketones or the reaction of cysteine with aldehydes, followed by cyclization. For example, the synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde, followed by oxidation and hydrolysis to yield thiazole-4-carboxylic acid, is reported . Similarly, the synthesis of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid involves the use of organotin reagents .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography diffraction analysis has been used to determine the structure of related compounds, revealing geometries such as distorted tetrahedrons and trigonal bipyramidal arrangements . The electronic structure and spectral features of these compounds have been studied using density functional theory (DFT), providing insights into their stability and molecular properties .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and amidation, to yield a variety of functionalized compounds. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid gave rise to acetyl(arylsulfonyl)amino derivatives . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting points, and spectral features, are influenced by their molecular structure. The presence of hydrogen bonding, as well as other noncovalent interactions, plays a significant role in the crystal packing and stability of these compounds . The study of solvent effects on intermolecular hydrogen bonding has been investigated, highlighting the influence of solvent polarity on the properties of thiazole derivatives .
Biological Activity
Thiazole derivatives exhibit a range of biological activities, including fungicidal and antiviral properties. Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have shown good growth inhibition against various fungi . Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and demonstrated good fungicidal activity and activity against tobacco mosaic virus (TMV) .
Case Studies
Specific case studies include the synthesis and characterization of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid, which have been used to study their biological activity against fungi . Another case study involves the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were systematically evaluated for their fungicidal and antiviral activities .
科学的研究の応用
Synthesis and Structural Analysis
Cross-Claisen Condensation for Heterocyclic γ-Amino Acids : A method utilizing cross-Claisen condensation has been developed for the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their significance as mimics of protein secondary structures. This approach offers a versatile route for incorporating a wide range of lateral chains, enhancing the diversity of γ-amino acids (Mathieu et al., 2015).
Electronic Structure and Spectral Features : Comprehensive studies using DFT methods have elucidated the electronic structure and spectral characteristics of 4-methylthiadiazole-5-carboxylic acid, providing insights into hydrogen bonding, solvent effects, and non-linear optical properties, which are crucial for designing new compounds with desired electronic and optical behaviors (Singh et al., 2019).
Crystal Structure of Febuxostat-Acetic Acid : Investigation of febuxostat, containing a similar thiazole carboxylic acid motif, revealed significant insights into its crystal structure, providing a foundation for understanding molecular interactions that could influence the development of new therapeutic agents (Wu et al., 2015).
Bioactivity and Applications
Antineoplastic Agents : The synthesis of 1,2,3-thiadiazole derivatives, including those related to thiazole carboxylic acids, has shown potential for antineoplastic (anti-cancer) applications, indicating the relevance of these compounds in developing new cancer treatments (Looker & Wilson, 1965).
Angiotensin II Receptor Antagonists : Research into benzimidazole derivatives bearing acidic heterocycles, including thiazole and oxadiazole rings, has demonstrated significant angiotensin II receptor antagonistic activities, underscoring the therapeutic potential of these compounds in treating cardiovascular diseases (Kohara et al., 1996).
Fungicidal and Antivirus Activity : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have exhibited promising fungicidal and antiviral activities, highlighting the potential of thiazole carboxylic acid derivatives in developing new agents for controlling fungi and viruses (Fengyun et al., 2015).
Safety And Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 , which refer to potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively . Appropriate safety measures should be taken when handling this compound.
特性
IUPAC Name |
4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5S2/c1-2-3-5(9)8-15(12,13)7(3)14-4(2)6(10)11/h1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVNXWCPKKAPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NS2(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid | |
CAS RN |
731802-17-8 |
Source


|
| Record name | 4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)






![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)